molecular formula C20H20N2O5 B2943784 propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879453-96-0

propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2943784
CAS No.: 879453-96-0
M. Wt: 368.389
InChI Key: SJGVNEZGLOHNLN-UHFFFAOYSA-N
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Description

Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound characterized by its unique chemical structure. This compound features a pyrazole ring, a phenol group, and a methoxy group, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of cellular targets, including enzymes and receptors

Mode of Action

Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target molecules, potentially leading to downstream effects.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Phenolic compounds are known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling

Result of Action

The molecular and cellular effects of this compound are currently unknown. Similar phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities . These effects are often the result of the compound’s interactions with its cellular targets and its impact on biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other drugs, and the target tissue’s accessibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps, starting with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with a suitable β-diketone under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Pyrazolidines and other reduced pyrazoles.

  • Substitution: Methoxy-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has shown potential biological activities, including antioxidant and anti-inflammatory properties. These properties make it a candidate for developing new therapeutic agents.

Medicine: The compound's biological activities suggest its potential use in pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Comparison with Similar Compounds

  • Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate: is structurally similar to other pyrazole derivatives, such as:

    • Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)ethanoate

    • Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)acetate

Uniqueness: What sets this compound apart from its analogs is its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of the benzoate ester group enhances its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

propyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-10-26-20(24)13-4-6-14(7-5-13)27-18-12-21-22-19(18)16-9-8-15(25-2)11-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVNEZGLOHNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967309
Record name Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5284-15-1
Record name Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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